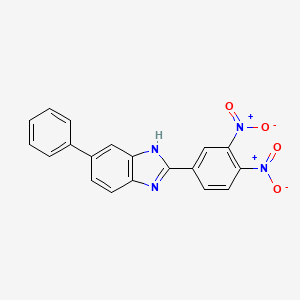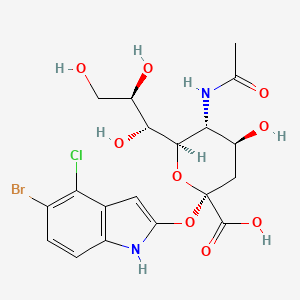![molecular formula C30H17N3O5 B15166074 6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione CAS No. 189383-96-8](/img/structure/B15166074.png)
6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a tetracene-5,12-dione core with a phenoxy group substituted with a diazenyl group linked to a nitrophenyl moiety. The compound’s structure imparts distinct electronic and photophysical properties, making it of interest in materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione typically involves a multi-step process. One common method includes the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of a primary aromatic amine, such as 4-nitroaniline, using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative, such as 4-hydroxyphenyl, under basic conditions to form the azo compound.
Condensation Reaction: The resulting azo compound is then subjected to a condensation reaction with tetracene-5,12-dione in the presence of a suitable catalyst and solvent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and diazenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenoxy and diazenyl derivatives.
科学研究应用
6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Materials Science: Its unique structure allows for the development of advanced materials with specific electronic and photophysical properties.
Biological Studies: The compound’s potential interactions with biological molecules are of interest in medicinal chemistry and drug development.
Industrial Applications: It is used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione involves its interaction with molecular targets through electronic and steric effects. The diazenyl group can participate in electron transfer processes, while the tetracene core provides a stable framework for these interactions. The compound’s photophysical properties allow it to absorb and emit light, making it useful in optoelectronic applications .
相似化合物的比较
Similar Compounds
6,11-Dihydroxy-5,12-naphthacenedione: Similar in structure but with hydroxyl groups instead of the diazenyl group.
6,11-Di(thienyl)-tetracene-5,12-dione: A pseudo rubrene analogue with thienyl groups replacing the phenoxy group.
Uniqueness
6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione is unique due to its combination of a tetracene core with a diazenyl-substituted phenoxy group, imparting distinct electronic and photophysical properties that are not present in similar compounds. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
属性
CAS 编号 |
189383-96-8 |
|---|---|
分子式 |
C30H17N3O5 |
分子量 |
499.5 g/mol |
IUPAC 名称 |
6-[4-[(4-nitrophenyl)diazenyl]phenoxy]tetracene-5,12-dione |
InChI |
InChI=1S/C30H17N3O5/c34-28-24-7-3-4-8-25(24)29(35)27-26(28)17-18-5-1-2-6-23(18)30(27)38-22-15-11-20(12-16-22)32-31-19-9-13-21(14-10-19)33(36)37/h1-17H |
InChI 键 |
NGHFMBKLULOWML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C(=C2OC4=CC=C(C=C4)N=NC5=CC=C(C=C5)[N+](=O)[O-])C(=O)C6=CC=CC=C6C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


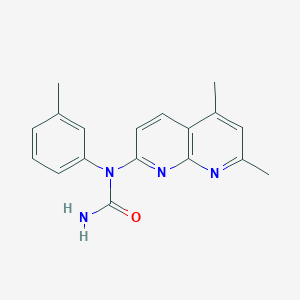
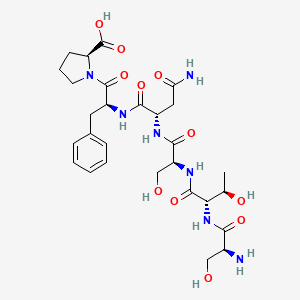
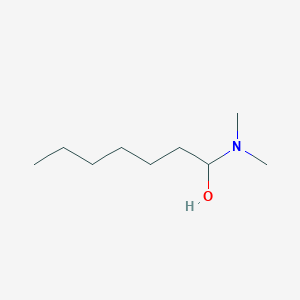
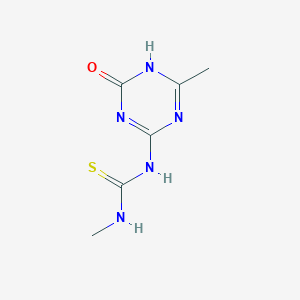



![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)

![1-[(2,4,4,5,5,6,6,7,7,8,8,9,9,9-Tetradecafluorononyl)oxy]octadecane](/img/structure/B15166044.png)

